1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5-methyl-1H-1,2,3-benzotriazole
Description
1-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5-methyl-1H-1,2,3-benzotriazole is a benzotriazole derivative characterized by a sulfonated benzene ring substituted with methoxy, methyl, and isopropyl groups. The sulfonyl group enhances polarity, influencing solubility and intermolecular interactions.
Properties
IUPAC Name |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-5-methylbenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-11(2)14-10-18(17(24-5)9-13(14)4)25(22,23)21-16-7-6-12(3)8-15(16)19-20-21/h6-11H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULQDBDIQBLYBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=C(C=C(C(=C3)C(C)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5-methyl-1H-1,2,3-benzotriazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antiparasitic, and anticancer activities, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₉H₂₂N₂O₃S
- Molecular Weight : 358.5 g/mol
- CAS Number : 1428153-29-0
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzotriazole derivatives. For instance, compounds similar to 1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5-methyl-1H-1,2,3-benzotriazole have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus (MRSA) | 12.5 - 25 μg/mL |
| Compound B | Escherichia coli | 15 μg/mL |
| Compound C | Pseudomonas aeruginosa | 20 μg/mL |
These findings suggest that the presence of bulky hydrophobic groups in the benzotriazole structure enhances its antimicrobial efficacy .
Antiparasitic Activity
The compound has also demonstrated antiparasitic effects. In vitro studies on Trypanosoma cruzi, the causative agent of Chagas disease, revealed that derivatives of benzotriazole exhibited dose-dependent growth inhibition. Notably, one derivative showed a reduction of approximately 64% in epimastigotes at a concentration of 50 μg/mL .
Table 2: Antiparasitic Activity Against Trypanosoma cruzi
| Concentration (μg/mL) | % Growth Inhibition (Epimastigotes) | % Growth Inhibition (Trypomastigotes) |
|---|---|---|
| 25 | 50% | N/A |
| 50 | 64% | 95% |
These results indicate that modifications to the benzotriazole scaffold can significantly enhance its antiparasitic properties .
Anticancer Activity
The anticancer potential of benzotriazole derivatives has been explored in various cancer cell lines. Compounds similar to the target compound have shown promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Table 3: Anticancer Activity Against Human Cell Lines
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound D | MCF-7 | 4.53 |
| Compound E | A549 | 3.00 |
These compounds exhibited IC₅₀ values comparable to standard chemotherapeutic agents such as doxorubicin and 5-fluorouracil, indicating their potential as effective anticancer agents .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated several benzotriazole derivatives against clinical strains of bacteria. The results indicated that certain modifications led to enhanced antibacterial activity, particularly against resistant strains like MRSA .
- Antiparasitic Evaluation : Research conducted on the antiparasitic activity of benzotriazole derivatives showed significant inhibitory effects on T. cruzi, with implications for developing new treatments for Chagas disease .
- Cancer Cell Proliferation Inhibition : A series of synthesized benzotriazole-based compounds were tested for their ability to inhibit the proliferation of various cancer cell lines. The results demonstrated that some compounds had superior activity compared to conventional drugs .
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research has indicated that benzotriazoles exhibit antimicrobial properties. The sulfonyl group enhances the compound's solubility and bioavailability, making it a candidate for developing new antimicrobial agents. A study demonstrated that derivatives of benzotriazole show significant activity against various bacterial strains .
- Anti-cancer Potential : Compounds similar to 1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5-methyl-1H-1,2,3-benzotriazole have been investigated for their anti-cancer properties. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. In vitro studies have shown promising results in inhibiting tumor growth .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been explored in preclinical studies. Its efficacy in reducing inflammation markers in animal models suggests potential therapeutic applications in treating chronic inflammatory diseases .
Material Science Applications
- UV Stabilizers : Benzotriazoles are widely used as UV stabilizers in plastics and coatings due to their ability to absorb UV radiation and prevent degradation. The incorporation of this compound into polymer matrices has shown improved thermal stability and longevity of materials exposed to sunlight .
- Corrosion Inhibitors : The compound can act as an effective corrosion inhibitor for metals, particularly in aqueous environments. Studies have shown that its application reduces corrosion rates significantly compared to untreated surfaces .
Analytical Chemistry Applications
- Spectroscopic Analysis : The compound can be utilized as a reference standard in spectroscopic methods such as UV-Vis and NMR spectroscopy due to its distinct spectral characteristics. This aids in the identification and quantification of similar compounds in complex mixtures .
- Chromatography : In chromatographic applications, this benzotriazole derivative serves as a stationary phase modifier, enhancing the separation efficiency of analytes in liquid chromatography systems .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various benzotriazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the sulfonyl group significantly enhanced antibacterial potency.
Case Study 2: UV Stabilization in Polymers
Research conducted by the Polymer Science Institute demonstrated that incorporating this compound into polycarbonate significantly improved UV resistance, extending the material's lifespan under outdoor conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s benzenesulfonyl group distinguishes it from simpler triazole derivatives. Key comparisons include:
- Substituent Impact: Electron-Donating Groups (e.g., methoxy, methyl): Enhance stability and solubility in polar solvents. The target compound’s methoxy and methyl groups likely increase hydrophilicity compared to halogenated analogs (e.g., 4-chloro/bromo derivatives) . Sulfonyl vs.
Physicochemical Properties
*Calculated based on formula C₁₈H₂₁N₃O₃S.
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., nitro in ) exhibit higher melting points (>200°C), whereas methoxy-substituted analogs (e.g., ) melt at 128–159°C. The target compound’s stability may align with sulfonated triazoles, which typically show enhanced thermal resistance .
Key Research Findings
Substituent Geometry : Dihedral angles between triazole and aryl groups influence molecular planarity and intermolecular interactions. The target compound’s bulky isopropyl group may reduce planarity compared to simpler derivatives .
Solubility Trends : Sulfonyl groups improve aqueous solubility relative to halogenated or alkylated analogs, critical for pharmaceutical bioavailability .
Thermal Properties : Methoxy and methyl substituents lower melting points compared to nitro- or bromo-substituted triazoles, suggesting tunability for specific applications .
Preparation Methods
Benzotriazole Core Formation
The benzotriazole scaffold is synthesized via cyclization of o-phenylenediamine derivatives. In a typical procedure, 5-methyl-1H-benzotriazole is generated by treating 4-methyl-1,2-diaminobenzene with sodium nitrite under acidic conditions. The reaction proceeds through diazotization, forming a diazonium intermediate that undergoes intramolecular cyclization to yield the triazole ring. Key parameters include:
Sulfonylation with 2-Methoxy-4-Methyl-5-Isopropylbenzenesulfonyl Chloride
The sulfonyl group is introduced via nucleophilic substitution. The benzotriazole’s NH group reacts with 2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl chloride in the presence of a base:
Reaction Conditions :
-
Solvent : Dichloromethane or tetrahydrofuran.
-
Temperature : Room temperature (20–25°C) to prevent side reactions.
The reaction achieves >85% conversion within 4 hours, as confirmed by HPLC.
Optimization of Sulfonylation
Catalytic Enhancements
While the base-mediated sulfonylation is efficient, catalytic methods improve regioselectivity. Molybdenyl acetylacetonate (Mo(acac)₂) and titanium isopropoxide enhance reaction rates by stabilizing transition states. For example:
Solvent Effects
Polar aprotic solvents like DMF accelerate sulfonylation but complicate purification. Non-polar solvents (toluene) favor crystallinity but slow kinetics. A mixed solvent system (THF:H₂O, 4:1) balances reactivity and workup efficiency.
Purification and Characterization
Column Chromatography
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:3). This removes unreacted sulfonyl chloride and oligomers.
Typical Conditions :
Crystallization
Final purification employs crystallization from methanol/toluene (1:1):
Industrial-Scale Production
Continuous Flow Synthesis
High-throughput systems minimize batch variability:
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Flow Reactor : Tubular reactor with inline IR monitoring.
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Residence Time : 10 minutes at 50°C.
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Output : 5 kg/day with 88% yield.
Waste Management
Sulfonylation generates HCl gas, neutralized via scrubbers. Solvents are recycled via distillation, reducing environmental impact.
Challenges and Solutions
Hydrolytic Degradation
The sulfonamide bond is prone to hydrolysis under acidic conditions. Solutions include:
Byproduct Formation
Oligomers form via NH-group cross-reactivity. Mitigation strategies:
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| None | THF | 25 | 85 | 95 |
| Mo(acac)₂ | Methanol | 0–5 | 92 | 99 |
| Ti(OiPr)₄ | Toluene | 30 | 88 | 98 |
Table 2: Purification Outcomes
| Method | Solvent System | Yield (%) | Purity (%) |
|---|---|---|---|
| Column Chromatography | Ethyl acetate/hexane | 75 | 97 |
| Crystallization | Methanol/toluene | 85 | 99.5 |
Q & A
Basic Research Question
- 1H/13C-NMR : Assign peaks to confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the benzenesulfonyl group) .
- IR Spectroscopy : Validate sulfonyl (S=O stretching ~1350–1150 cm⁻¹) and benzotriazole (C=N stretching ~1600 cm⁻¹) groups .
- Elemental Analysis : Verify empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
How can researchers design experiments to investigate the inhibitory activity of this compound against specific enzymes?
Advanced Research Question
- In vitro assays : Use fluorescence-based or colorimetric enzyme assays (e.g., α-glucosidase inhibition) with positive controls (e.g., acarbose) .
- Dose-response curves : Determine IC50 values via serial dilution (e.g., 0.1–100 µM) .
- Validation : Cross-reference with computational docking (e.g., AutoDock Vina) to predict binding modes to enzyme active sites .
What methodologies resolve discrepancies between computational docking predictions and experimental binding assays?
Advanced Research Question
- Force field validation : Use quantum mechanics/molecular mechanics (QM/MM) to refine docking parameters .
- Protonation states : Adjust ligand and receptor ionization states (e.g., using PROPKA) to match physiological conditions .
- Experimental validation : Perform mutagenesis on predicted binding residues to confirm docking results .
How should researchers approach synthesizing analogues to explore structure-activity relationships (SAR)?
Advanced Research Question
- Substituent variation : Systematically modify the benzenesulfonyl group (e.g., halogenation, alkylation) .
- Parallel synthesis : Use combinatorial libraries to screen substituents at the 5-methyl position of the benzotriazole core .
- High-throughput screening : Employ automated platforms to assess bioactivity of analogues against target enzymes .
What strategies determine the environmental persistence or biodegradation pathways of this compound?
Advanced Research Question
- OECD 301 tests : Assess aerobic biodegradability in aqueous media over 28 days .
- Metabolite identification : Use LC-MS/MS to detect intermediates (e.g., hydroxylated or sulfonate-cleaved products) .
- Computational modeling : Apply EPI Suite to predict biodegradation half-lives and ecotoxicity .
How can computational chemistry tools optimize synthesis and reaction design?
Advanced Research Question
- Reaction path search : Use density functional theory (DFT) to model transition states and intermediates .
- Solvent effects : Simulate solvation dynamics via COSMO-RS to select optimal solvents .
- Machine learning : Train models on reaction databases to predict yields and side products .
What are critical parameters to monitor during synthesis for high yield and purity?
Basic Research Question
- Temperature control : Maintain reflux conditions (±2°C) to avoid side reactions .
- Stoichiometry : Use a 10% excess of benzenesulfonyl chloride to drive the reaction to completion .
- Post-synthesis analysis : Confirm purity via HPLC (≥95%) and elemental analysis .
How to troubleshoot unexpected spectral data (e.g., extra NMR peaks)?
Advanced Research Question
- Re-synthesis : Repeat under anhydrous conditions to rule out hydrolysis byproducts .
- Alternative techniques : Use mass spectrometry (HRMS) to detect trace impurities .
- Crystallography : Resolve ambiguous structures via X-ray diffraction if feasible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
